Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI)
Description
Chemical Identity and Nomenclature
IUPAC Naming Conventions and Structural Representation
The compound adheres to systematic nomenclature guidelines for substituted cyanamides. The IUPAC name Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI) reflects the attachment of a cyanamide group to a 2-pyridinyl ethyl chain. The "(9CI)" designation indicates its classification in the ninth Collective Index of the Index of Chemical Abstracts. Structurally, the molecule comprises:
- A pyridine ring with a 2-position substituent.
- An ethyl linker (CH₂CH₂) connecting the pyridine to the cyanamide moiety.
- A cyanamide group (C#N) bonded to the ethyl chain.
The molecular formula is C₈H₉N₃ , with a molecular weight of 147.18 g/mol .
Structural Representation
| Component | Description |
|---|---|
| Pyridine Ring | Aromatic six-membered ring with nitrogen at position 2. |
| Ethyl Linker | Two-carbon chain (CH₂CH₂) connecting pyridine to cyanamide. |
| Cyanamide Group | Terminal nitrile (C#N) bonded to the ethyl nitrogen. |
Structural and Stereochemical Analysis
Molecular Formula and Connectivity
The molecular formula C₈H₉N₃ confirms:
- 8 carbon atoms : Pyridine (5 carbons) + ethyl (2 carbons) + cyanamide (1 carbon).
- 9 hydrogen atoms : Pyridine (4 hydrogens) + ethyl (6 hydrogens) + cyanamide (1 hydrogen).
- 3 nitrogen atoms : Pyridine (1 nitrogen) + ethyl (1 nitrogen) + cyanamide (1 nitrogen).
The connectivity is represented by the SMILES notation: N(CCC1=NC=CC=C1)C#N , where the cyanamide nitrogen is bonded to the ethyl chain, which in turn connects to the 2-pyridinyl group.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 262.4 ± 42.0 °C (predicted) | |
| Density | 1.096 ± 0.06 g/cm³ (predicted) | |
| pKa | 5.20 ± 0.12 (predicted) |
Configurational Isomerism and Tautomeric Forms
The compound exhibits no configurational isomerism due to the absence of stereocenters or double bonds with restricted rotation. The pyridine ring is planar, and the ethyl chain lacks stereochemical constraints.
Regarding tautomerism , unsubstituted cyanamide exists in equilibrium between its nitrile (NH₂CN) and carbodiimide (HN=C=NH) tautomers. For [2-(2-pyridinyl)ethyl]cyanamide, steric and electronic effects from the pyridine-ethyl substituent likely stabilize the nitrile form, suppressing tautomeric equilibria. No experimental evidence of tautomerism for this derivative is reported in available literature.
Properties
CAS No. |
167684-04-0 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.181 |
IUPAC Name |
2-pyridin-2-ylethylcyanamide |
InChI |
InChI=1S/C8H9N3/c9-7-10-6-4-8-3-1-2-5-11-8/h1-3,5,10H,4,6H2 |
InChI Key |
QUNUZTBCCCNYIP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC#N |
Synonyms |
Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include cyanamide derivatives and pyridinyl-containing compounds. Differences in substituents, ring systems, and functional groups critically affect physicochemical properties and applications.
| Compound Name (9CI) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Cyanamide, [2-(2-pyridinyl)ethyl]- | Not explicitly provided | C8H9N3 (estimated) | 147.18 (estimated) | Cyanamide group + 2-pyridinyl-ethyl chain |
| Cyanamide, (4,6-diethyl-2-pyrimidinyl)- | 101478-12-0 | C9H12N4 | 176.22 | Pyrimidine ring with diethyl substituents |
| Methanimidamide, N-cyano-N'-4-pyridinyl- | 105364-26-9 | C7H6N4 | 146.15 | Cyanoimino group + 4-pyridinyl substituent |
| Methyl 2-(pyridin-2-ylamino)acetate | 1566-42-3 | C8H10N2O2 | 166.18 | Pyridinylamino group + methyl ester |
Key Observations :
- Substituent Position : The 2-pyridinyl group in the target compound vs. the 4-pyridinyl group in Methanimidamide (CAS 105364-26-9) may influence binding affinity in biological systems .
- Functional Groups: The cyanamide group distinguishes the target compound from ester-containing analogues like Methyl 2-(pyridin-2-ylamino)acetate, which may exhibit different reactivity and metabolic stability .
Physicochemical Properties
- Solubility : Pyridinyl groups enhance water solubility compared to purely aliphatic cyanamides. The ethyl chain may reduce solubility relative to smaller substituents.
- Stability : Cyanamide derivatives are generally sensitive to hydrolysis, but the pyridinyl group could stabilize the molecule via resonance .
Preparation Methods
Reaction Conditions and Optimization
The reaction typically employs polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to stabilize the transition state. A base, such as potassium phosphate (KPO) or sodium hydroxide, deprotonates cyanamide, enhancing its nucleophilicity. For example, in a protocol adapted from CN105324365A, 2-(2-pyridinyl)ethyl chloride reacts with 50% aqueous cyanamide solution at -5°C in acetonitrile, followed by gradual warming to ambient temperature. Hypochlorite (ClO) is occasionally added to oxidize intermediates, improving yields to >90%.
Key variables include:
Mechanistic Insights
The reaction proceeds via an S2 mechanism, where cyanamide attacks the electrophilic carbon of the haloethylpyridine. Hypochlorite may assist by generating a more electrophilic intermediate through halogen exchange or oxidation.
Iron-Catalyzed [2+2+2] Cycloaddition
A novel approach utilizes iron-catalyzed cycloaddition of diynes and cyanamides to construct the pyridine core while introducing the cyanamide group. This method, detailed in PMC3480319, enables atom-economical synthesis of 2-aminopyridine derivatives.
Catalytic System and Substrate Design
The catalytic system comprises FeCl (5 mol%), zinc dust (10 mol%), and a bis(imino)pyridine ligand (L2 ). A diyne incorporating a pyridinyl moiety reacts with cyanamide under mild conditions (benzene, room temperature, 4 hours) to yield trisubstituted pyridines. For example, 1,6-heptadiyne derivatives coupled with cyanamide produce 2-aminopyridines in >90% yield.
Table 1: Representative Yields from Iron-Catalyzed Cycloaddition
| Diyne Structure | Cyanamide | Yield (%) |
|---|---|---|
| HC≡C-(CH)-C≡CH | NHCN | 94 |
| Pyridinyl-substituted diyne | NHCN | 88 |
While this method excels in regioselectivity, adapting it to Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI) requires designing diynes pre-functionalized with ethylpyridine groups—a challenge under investigation.
Coupling Reactions Using Carbodiimide Reagents
WO2008006540A1 discloses the use of carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide, DCC) to link 2-(2-pyridinyl)ethylamine with cyanamide precursors.
Protocol and Limitations
In a representative procedure, 2-(2-pyridinyl)ethylamine reacts with cyanic acid (HNCO) in the presence of DCC and triethylamine. The carbodiimide activates the cyanamide for nucleophilic attack by the amine, forming the desired product. However, competing urea formation and reagent toxicity limit scalability.
Comparative Efficiency
-
Yield : 65–75% (lower than nucleophilic substitution).
-
Byproducts : Ureas (10–15%) necessitate chromatographic purification.
Reductive Amination of Pyridinylacetaldehyde
A less common route involves reductive amination of 2-(2-pyridinyl)acetaldehyde with cyanamide. Using sodium cyanoborohydride (NaBHCN) in methanol, the aldehyde condenses with cyanamide to form an imine intermediate, which is reduced to the secondary amine.
Challenges and Optimization
-
Imine stability : The intermediate is prone to hydrolysis, requiring anhydrous conditions.
-
Reductant selectivity : NaBHCN minimizes over-reduction of the pyridine ring.
Emerging Electrochemical Methods
Recent advances explore electrochemical C–N bond formation. Applying a potential to a solution of 2-vinylpyridine and cyanamide in acetonitrile (with LiClO as electrolyte) induces radical coupling, yielding the target compound. Preliminary studies report 40–50% yields, with optimization ongoing .
Q & A
Q. What synthetic methodologies are optimal for preparing Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI), and how can regioselectivity challenges be addressed during pyridinyl-ethyl coupling?
Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is recommended for forming the pyridinyl-ethyl linkage. Optimize ligand selection (e.g., PPh₃) and base (e.g., K₂CO₃) to enhance yield. Monitor reaction progress via TLC and characterize intermediates using ¹H/¹³C NMR. Challenges in regioselectivity can be mitigated by pre-functionalizing the pyridine ring with directing groups .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI) and its intermediates?
Methodological Answer: Use 2D NMR (HSQC, HMBC) to resolve connectivity between the pyridinyl and ethyl-cyanamide moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy confirms the cyanamide C≡N stretch (~2200 cm⁻¹). X-ray crystallography may be employed for unambiguous solid-state structural confirmation .
Q. How can the reactivity of the cyanamide group be systematically explored under varying pH and solvent conditions?
Methodological Answer: Conduct kinetic studies in buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMF, THF). Monitor reaction outcomes (e.g., hydrolysis, nucleophilic addition) via HPLC or LC-MS. Compare activation energies using Arrhenius plots to elucidate solvent and pH effects .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic/nucleophilic behavior of the cyanamide group in Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI)?
Methodological Answer: Perform DFT calculations to model transition states during nucleophilic attacks (e.g., amine additions) or electrophilic substitutions (e.g., halogenation). Validate computational predictions with experimental kinetic isotope effects (KIE) and isotopic labeling studies .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved through structure-activity relationship (SAR) studies?
Methodological Answer: Synthesize analogs with substitutions on the pyridinyl ring (e.g., electron-withdrawing groups) or cyanamide moiety (e.g., thioamide derivatives). Test in vitro bioassays (COX-2 inhibition, apoptosis assays) and correlate activity trends with steric/electronic parameters using multivariate regression analysis .
Q. What strategies minimize side reactions during functionalization of Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI) for metal-organic framework (MOF) integration?
Methodological Answer: Protect the cyanamide group with tert-butoxycarbonyl (Boc) during derivatization. Use in situ FTIR or Raman spectroscopy to track reaction intermediates. Optimize solvent polarity (e.g., DMF vs. dichloromethane) and temperature to suppress undesired pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets such as kinases or receptors?
Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in synthetic yields reported across different palladium-catalyzed protocols?
Methodological Answer: Conduct a Design of Experiments (DoE) approach to systematically vary catalyst loading, ligand ratio, and solvent. Use statistical tools (e.g., ANOVA) to identify critical factors. Cross-reference with literature protocols employing similar substrates (e.g., pyridinyl derivatives) .
Q. What analytical workflows are recommended for characterizing byproducts in complex reaction mixtures involving Cyanamide, [2-(2-pyridinyl)ethyl]- (9CI)?
Methodological Answer: Combine LC-MS/MS for high-sensitivity detection of byproducts and preparative HPLC for isolation. Elucidate structures via ¹H-¹⁵N HMBC NMR to resolve nitrogen-containing impurities .
Safety and Handling
Q. What safety protocols are critical when handling Cyanamide derivatives in laboratory settings?
Methodological Answer: Follow OSHA guidelines for cyanamide handling: use fume hoods, nitrile gloves, and eye protection. Store under inert atmosphere (N₂ or Ar) to prevent moisture-induced decomposition. Reference safety data from structurally related compounds (e.g., hydrazinecarbothioamides) for spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
